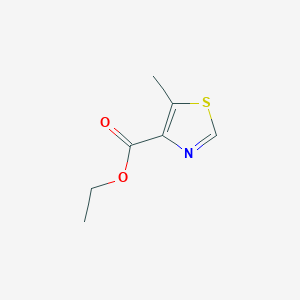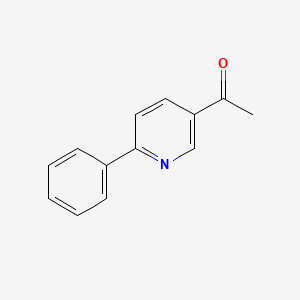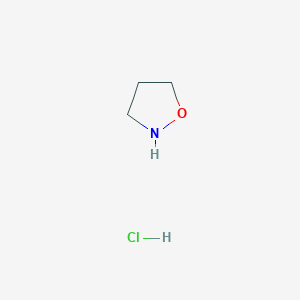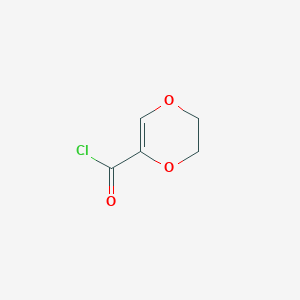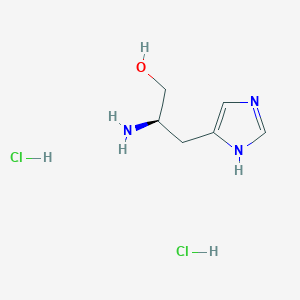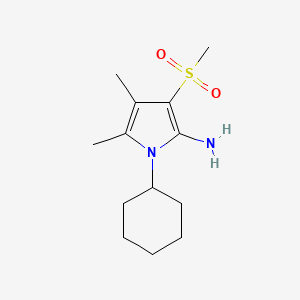
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a cyclohexyl group, two methyl groups, and a methylsulfonyl group attached to the pyrrole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
准备方法
The synthesis of 1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Sulfonylation: The methylsulfonyl group can be introduced by reacting the compound with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methylsulfonyl group, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound, leading to the formation of smaller fragments.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of 1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine can be compared with other pyrrole derivatives, such as:
1-Phenyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Cyclohexyl-4,5-dimethyl-3-(ethylsulfonyl)-1H-pyrrol-2-amine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-cyclohexyl-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-9-10(2)15(11-7-5-4-6-8-11)13(14)12(9)18(3,16)17/h11H,4-8,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMVFOYHIGLFLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C)N)C2CCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506898 |
Source


|
| Record name | 1-Cyclohexyl-3-(methanesulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77444-87-2 |
Source


|
| Record name | 1-Cyclohexyl-3-(methanesulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
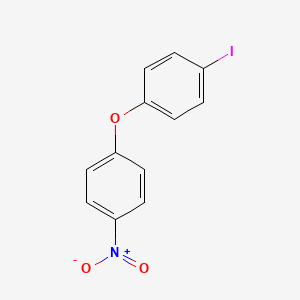
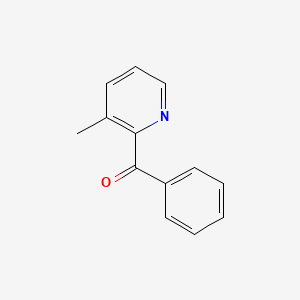
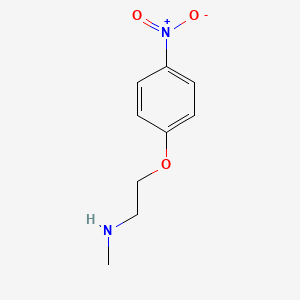
![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
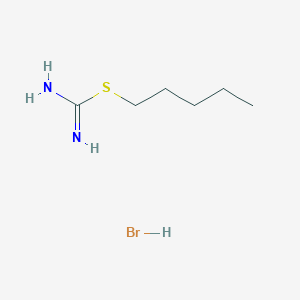
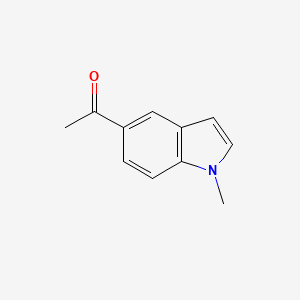

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
